

CAS number for (S)-4-Isopropylloxazolidine-2-thione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-Isopropylloxazolidine-2-thione

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An In-depth Technical Guide to **(S)-4-Isopropylloxazolidine-2-thione**

Introduction

(S)-4-Isopropylloxazolidine-2-thione is a heterocyclic compound widely utilized as a chiral auxiliary in asymmetric synthesis.^[1] Its rigid structure and the steric hindrance provided by the isopropyl group allow for excellent stereocontrol in a variety of chemical transformations, making it a valuable tool for researchers and scientists in the field of organic chemistry and drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation.

CAS Number: 84272-19-5^[2]

Chemical and Physical Properties

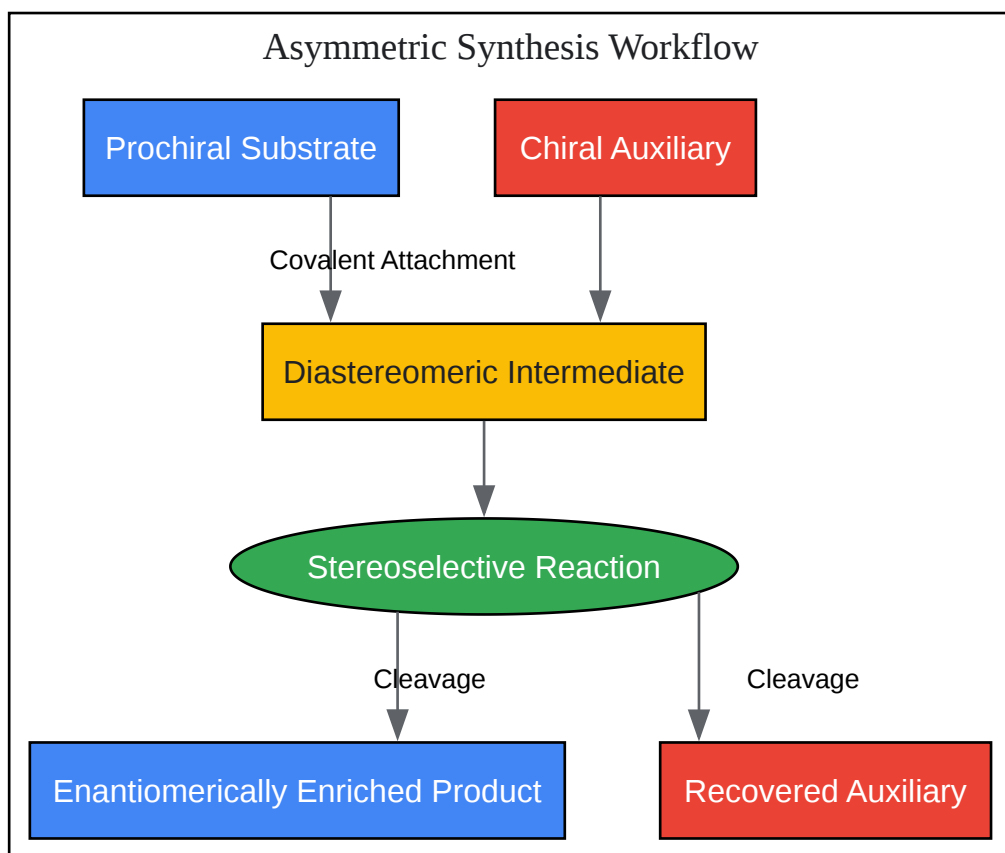
The key chemical and physical properties of **(S)-4-Isopropylloxazolidine-2-thione** are summarized in the table below.

Property	Value	Unit	Source
Molecular Formula	C6H11NOS	[2]	
Molecular Weight	145.22	g/mol	[2]
Appearance	White to off-white solid		
Melting Point	70-73	°C	[3]
logPoct/wat	1.327	[2]	
Enthalpy of Fusion	19.70	kJ/mol	[2]
Boiling Point (Normal)	499.17	K	[2]

Core Application: Chiral Auxiliary in Asymmetric Synthesis

The primary application of **(S)-4-Isopropylloxazolidine-2-thione** is as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[4] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This strategy is fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

The general workflow for using a chiral auxiliary is depicted below.



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Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

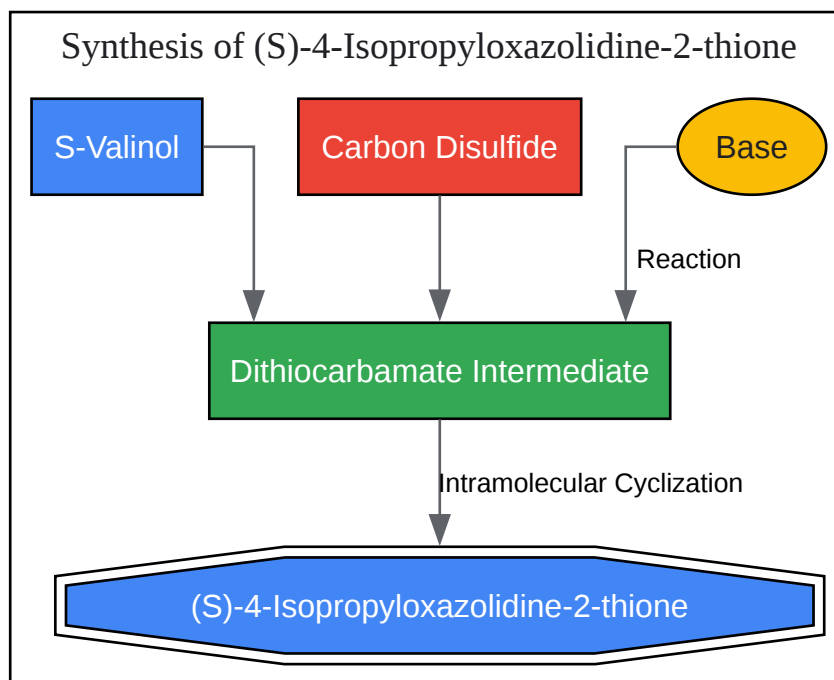
Synthesis of (S)-4-Isopropylloxazolidine-2-thione

The most common method for synthesizing **(S)-4-Isopropylloxazolidine-2-thione** involves the cyclization of the corresponding chiral amino alcohol, (S)-valinol, with a thionating agent.^[1]

Comparison of Synthesis Methods

Method	Reagents	Conditions	Yield (%)	Reference
Conventional	(S)-valinol, CS ₂ , K ₂ CO ₃ , H ₂ O ₂	Reflux, 4-8 hours	65-75	^{[1][5]}
Microwave-Assisted	(S)-valinol, CS ₂ , K ₂ CO ₃	50°C, 10 min, 50 W	85-90	^[1]

The synthesis process is illustrated in the following diagram.



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Caption: Synthesis of **(S)-4-Isopropylloxazolidine-2-thione** from (S)-valinol.

Detailed Experimental Protocol: Conventional Synthesis

A practical procedure for the preparation of chiral oxazolidine-2-thiones has been developed using carbon disulfide and the corresponding chiral amino alcohols in the presence of potassium carbonate and hydrogen peroxide.[5]

Materials:

- (S)-valinol
- Carbon disulfide (CS₂)
- Potassium carbonate (K₂CO₃)
- 30% Hydrogen peroxide (H₂O₂)

- Ethanol
- Water
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)

Procedure:

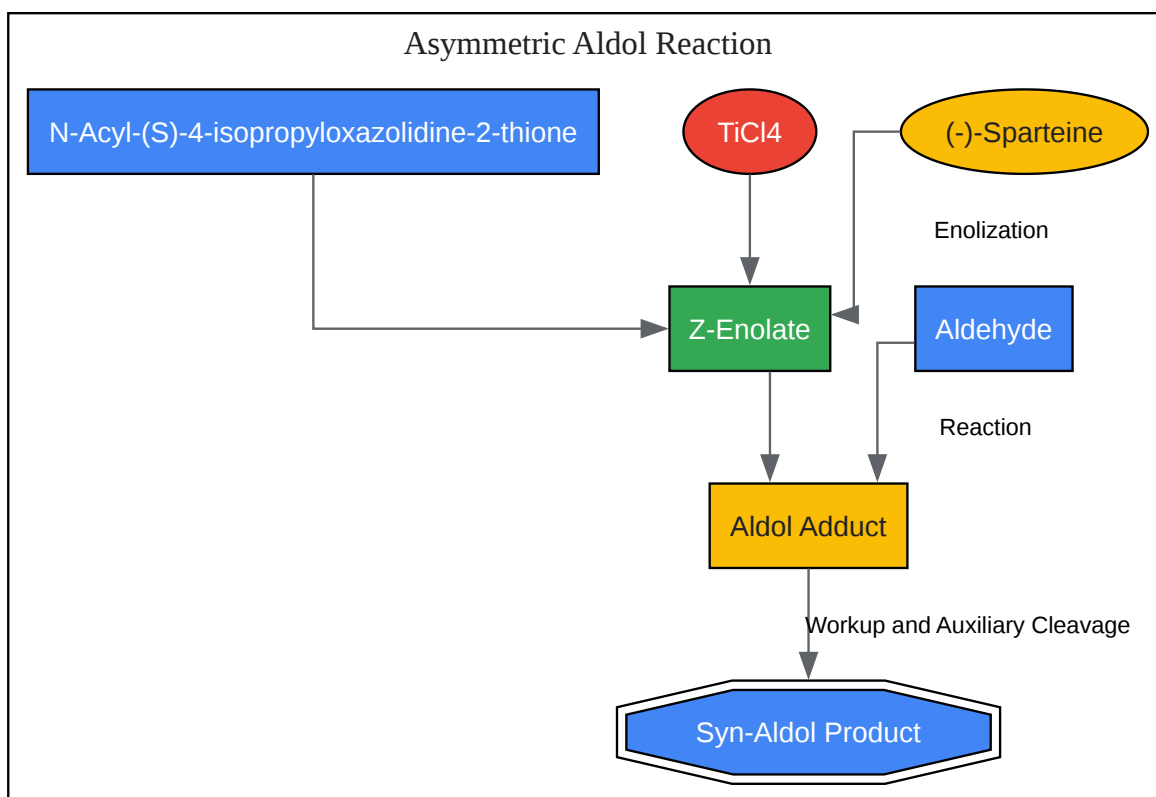
- To a solution of (S)-valinol (1.0 eq) in ethanol, add potassium carbonate (2.0 eq) and carbon disulfide (2.6 eq).[6]
- Slowly add 30% hydrogen peroxide (2.7 eq) to the mixture at room temperature.
- Heat the reaction mixture to reflux and stir for 4-8 hours.[1]
- Monitor the reaction by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Acidify the residue with 0.5 M aqueous HCl.[6]
- Extract the aqueous layer with dichloromethane (3 x 100 mL).[6]
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.[6]
- Purify the crude product by column chromatography on silica gel to yield **(S)-4-isopropylloxazolidine-2-thione**.

Application in Asymmetric Aldol Reactions

(S)-4-Isopropylloxazolidine-2-thione and its corresponding N-acylated derivatives are highly effective in directing stereoselective aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.[7] The formation of a titanium enolate from the N-

acylthiazolidinethione, followed by reaction with an aldehyde, proceeds with high diastereoselectivity.[8]

The mechanism for a titanium-mediated asymmetric aldol reaction is shown below.



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Caption: Mechanism of a titanium-mediated asymmetric aldol reaction.

Detailed Experimental Protocol: Asymmetric Aldol Addition

The following is a representative protocol for an asymmetric aldol addition using an N-acyl derivative of a related thiazolidinethione, which illustrates the general principles.[8]

Materials:

- N-Propionyl-(4S)-isopropyl-1,3-thiazolidine-2-thione
- Titanium (IV) chloride (TiCl₄)
- (-)-Sparteine
- Anhydrous Dichloromethane (CH₂Cl₂)
- Aldehyde
- Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

- Dissolve the N-propionyl-(4S)-isopropyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.
- Add titanium (IV) chloride (1.1 eq) dropwise, followed by the dropwise addition of (-)-sparteine (1.2 eq).
- Stir the resulting deep red solution at -78 °C for 30 minutes.
- Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and extract with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash chromatography on silica gel to obtain the desired aldol product.

Conclusion

(S)-4-Isopropylloxazolidine-2-thione is a powerful and versatile chiral auxiliary that has found widespread application in asymmetric synthesis. Its ease of preparation, high stereodirecting ability, and the straightforward removal of the auxiliary make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules in both academic research and

industrial drug development. The detailed protocols and data presented in this guide offer a practical resource for scientists working in these fields.

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- To cite this document: BenchChem. [CAS number for (S)-4-Isopropyloxazolidine-2-thione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033593#cas-number-for-s-4-isopropyloxazolidine-2-thione]

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